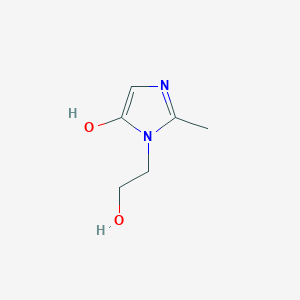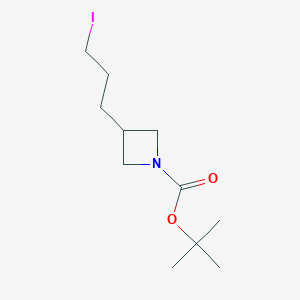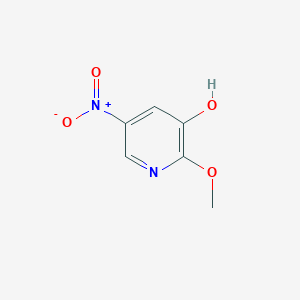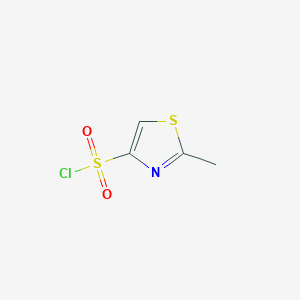![molecular formula C21H17NO B3237186 12,12-Dimethyl-7,12-dihydrobenzofuro[3,2-b]acridine CAS No. 1381985-63-2](/img/structure/B3237186.png)
12,12-Dimethyl-7,12-dihydrobenzofuro[3,2-b]acridine
Overview
Description
12,12-Dimethyl-7,12-dihydrobenzofuro[3,2-b]acridine is a heterocyclic compound that has garnered significant interest in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). This compound is known for its unique structural properties, which contribute to its high thermal stability and excellent optoelectronic characteristics .
Preparation Methods
The synthesis of 12,12-Dimethyl-7,12-dihydrobenzofuro[3,2-b]acridine typically involves the fusion of acridine and benzofuran moieties. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 9,9-dimethyl-9,10-dihydroacridine with a phenyl moiety can yield the desired compound . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
12,12-Dimethyl-7,12-dihydrobenzofuro[3,2-b]acridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Major products formed from these reactions include various substituted derivatives, which can be tailored for specific applications in organic electronics.
Scientific Research Applications
12,12-Dimethyl-7,12-dihydrobenzofuro[3,2-b]acridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound’s unique properties make it a candidate for studying molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential in drug development and therapeutic applications.
Industry: Its primary application is in the development of OLEDs, where it serves as a host material for phosphorescent emitters, contributing to high efficiency and stability
Mechanism of Action
The mechanism by which 12,12-Dimethyl-7,12-dihydrobenzofuro[3,2-b]acridine exerts its effects is primarily related to its electronic structure. The compound’s rigid planar structure facilitates efficient charge transport and energy transfer, making it an excellent host material in OLEDs. The molecular targets and pathways involved include interactions with dopant molecules, leading to efficient emission of light .
Comparison with Similar Compounds
Similar compounds include:
9,9-Dimethyl-9,10-dihydroacridine (DMAC): Known for its use in OLEDs but with different emission properties.
12,12-Dimethyl-7-phenyl-7,12-dihydrobenzo[a]acridine: Another derivative with unique optoelectronic properties
Compared to these compounds, 12,12-Dimethyl-7,12-dihydrobenzofuro[3,2-b]acridine stands out due to its superior thermal stability and balanced carrier transport properties, making it highly effective in reducing efficiency roll-off in OLED applications .
Properties
IUPAC Name |
21,21-dimethyl-10-oxa-14-azapentacyclo[11.8.0.03,11.04,9.015,20]henicosa-1(13),2,4,6,8,11,15,17,19-nonaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO/c1-21(2)15-8-4-5-9-17(15)22-18-12-20-14(11-16(18)21)13-7-3-6-10-19(13)23-20/h3-12,22H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUZGNQMGWGXVKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2NC3=C1C=C4C5=CC=CC=C5OC4=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-7-isopropyl-N-propyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B3237104.png)
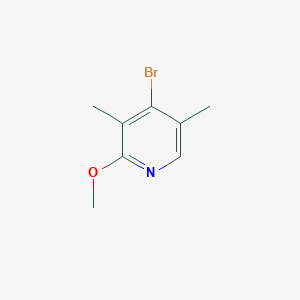

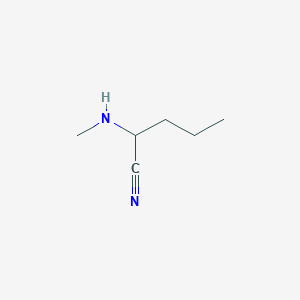
![6-Bromo-2-(bromomethyl)benzo[d]oxazole](/img/structure/B3237123.png)
